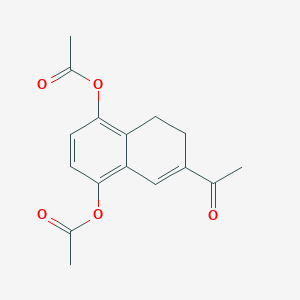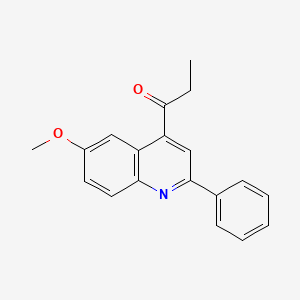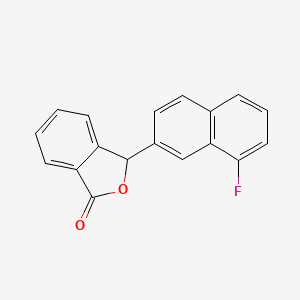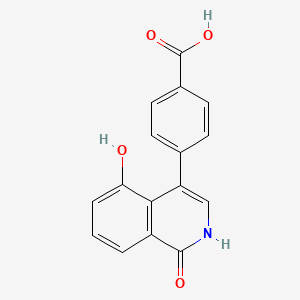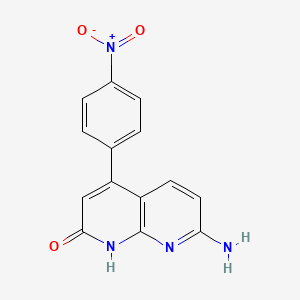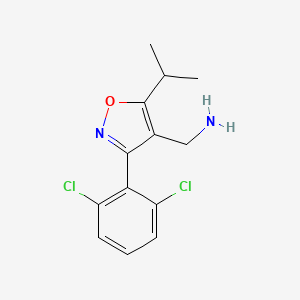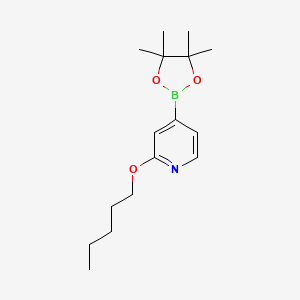![molecular formula C18H26OSi B11842017 Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 307930-42-3](/img/structure/B11842017.png)
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring with an aldehyde group and a tris(1-methylethyl)silyl ethynyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- typically involves the Sonogashira coupling reaction. This reaction is performed between 4-bromobenzaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and requires anhydrous conditions to prevent the hydrolysis of sensitive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]-.
化学反応の分析
Types of Reactions
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.
Major Products Formed
Oxidation: 4-[[tris(1-methylethyl)silyl]ethynyl]benzoic acid.
Reduction: 4-[[tris(1-methylethyl)silyl]ethynyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reactants used.
科学的研究の応用
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the ethynyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the tris(1-methylethyl)silyl group.
4-Formylphenylacetylene: Similar structure but with different substituents on the benzene ring.
Uniqueness
Benzaldehyde, 4-[[tris(1-methylethyl)silyl]ethynyl]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties .
特性
CAS番号 |
307930-42-3 |
|---|---|
分子式 |
C18H26OSi |
分子量 |
286.5 g/mol |
IUPAC名 |
4-[2-tri(propan-2-yl)silylethynyl]benzaldehyde |
InChI |
InChI=1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-7-9-18(13-19)10-8-17/h7-10,13-16H,1-6H3 |
InChIキー |
RVBMUBZBPRCKHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C=O)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


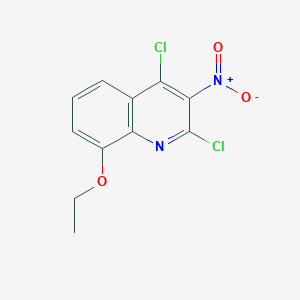

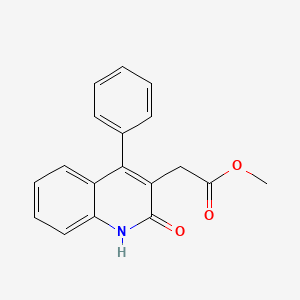
![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
